3,6,9,12-Tetraoxatetradeca-1,13-diene

Catalog No.
S1898697
CAS No.
765-12-8
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxatetradeca-1,13-diene

CAS Number

765-12-8

Product Name

3,6,9,12-Tetraoxatetradeca-1,13-diene

IUPAC Name

1,2-bis(2-ethenoxyethoxy)ethane

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-4H,1-2,5-10H2

InChI Key

CYIGRWUIQAVBFG-UHFFFAOYSA-N

SMILES

C=COCCOCCOCCOC=C

Canonical SMILES

C=COCCOCCOCCOC=C

Availability and Use:

  • Organic Chemistry: TEGDVE serves as a building block for the synthesis of more complex organic molecules. Its bifunctional nature allows researchers to create new polymers, surfactants, and other functional materials ().

Potential Applications:

  • Polymer Chemistry

    The presence of both ethylene glycol units and vinyl groups makes TEGDVE a potential candidate for the development of new types of polymers. These polymers could have applications in areas like coatings, adhesives, and drug delivery systems ().

  • Material Science

    TEGDVE's ability to form cross-linked structures suggests potential applications in the development of new materials with specific properties. Researchers are exploring its use in creating hydrogels, membranes, and other functional materials ().

3,6,9,12-Tetraoxatetradeca-1,13-diene is a chemical compound with the molecular formula C10H18O4C_{10}H_{18}O_{4} and a molecular weight of approximately 202.25 g/mol. It is also known by other names such as triethylene glycol divinyl ether. The compound features a unique structure that includes four ether linkages and two vinyl groups, which contribute to its reactivity and utility in various applications .

Typical of compounds containing vinyl groups:

  • Polymerization: The vinyl groups can participate in addition polymerization reactions, leading to the formation of polymers. This is particularly useful in creating cross-linked networks in materials like plastics and resins.
  • Esterification: The presence of hydroxyl groups allows for esterification reactions with acids, which can modify its properties for specific applications.
  • Oxidation: Under certain conditions, the compound may be oxidized to form aldehydes or carboxylic acids, altering its functionality .

Synthesis of 3,6,9,12-Tetraoxatetradeca-1,13-diene typically involves:

  • Starting Materials: Common precursors include ethylene glycol and vinyl ether derivatives.
  • Reactions: The synthesis may proceed via a multi-step reaction involving:
    • Formation of ether linkages through nucleophilic substitution.
    • Introduction of vinyl groups through dehydrohalogenation or similar methods.
  • Conditions: Reactions are often carried out under controlled temperatures and may require catalysts to facilitate polymerization or other transformations
    7
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3,6,9,12-Tetraoxatetradeca-1,13-diene has various applications across industries:

  • Adhesives and Sealants: Its ability to polymerize makes it suitable for use in adhesives and sealants.
  • Coatings: The compound is used in producing coatings that require durable and flexible properties.
  • Plastics Manufacturing: It serves as a monomer in the synthesis of plastic products due to its reactivity .

Interaction studies involving 3,6,9,12-Tetraoxatetradeca-1,13-diene primarily focus on its compatibility with other materials:

  • Compatibility with Solvents: It exhibits good solubility in various organic solvents.
  • Reactivity with Other Chemicals: The compound's vinyl groups can react with amines and acids, which is crucial for formulating products that require specific performance characteristics .

Several compounds share structural similarities with 3,6,9,12-Tetraoxatetradeca-1,13-diene. Here are some notable examples:

Compound NameStructure TypeUnique Features
Triethylene Glycol Dimethyl EtherEtherUsed primarily as a solvent
Ethylene Glycol Divinyl EtherEtherMore reactive due to fewer ether linkages
Polyethylene Glycol DiacrylateAcrylateUsed in hydrogels; more hydrophilic

Uniqueness

3,6,9,12-Tetraoxatetradeca-1,13-diene stands out due to its balanced combination of ether linkages and vinyl groups which allows for versatile applications in both adhesive technologies and polymer synthesis. Its relatively low toxicity further enhances its appeal for industrial applications compared to other similar compounds that may pose higher health risks .

Catalytic Vinylation of Triethylene Glycol with Acetylene

The foundational route to 3,6,9,12-Tetraoxatetradeca-1,13-diene is the catalytic addition (“vinylation”) of acetylene across the hydroxyl groups of triethylene glycol. Potassium hydroxide converts triethylene glycol into the corresponding potassium triethylene glycolate; this alkoxide adds nucleophilically to acetylene to give a vinyl carbanion that is proton-quenched to the monovinyl ether. Repetition at the second hydroxyl site affords the divinyl ether, completing the two-step sequence described by Favorskii and still used industrially [1] [2].

ParameterTypical laboratory rangeTypical industrial rangeObserved outcome (representative patent example)
Reaction temperatureone hundred twenty – one hundred sixty degrees Celsius [1]one hundred thirty – one hundred fifty degrees Celsius [3]one hundred forty-five degrees Celsius produced nineteen percent mass fraction of triethylene glycol divinyl ether after twenty-one hours [3]
Acetylene pressureatmospheric to forty kilopascal above atmospheric [1]twenty to forty kilopascal above atmospheric [3]thirty kilopascal above atmospheric [3]
Catalyst loading (potassium hydroxide, as alcoholate)one to three percent by mass of diol [4]three to five percent by mass of diol [3]four percent by mass of diol; viscosity increase observed after fifteen hours [3]
Product distribution at vinylation endpoint≤ five percent triethylene glycol, sixty – ninety percent monovinyl ether, five – twenty percent divinyl ether [3]identical target window maintained for continuous processing [3]fifteen percent triethylene glycol, sixty-six percent monovinyl ether, nineteen percent divinyl ether [3]

Continuous Reactive Distillation Optimization Strategies

Coupling vinylation with in-column distillation intensifies heat and mass transfer while removing the low-boiling divinyl ether as it forms. A twelve-theoretical-stage packed column operated at nine-tenths kilopascal and one hundred seventy degrees Celsius bottom temperature enables steady removal of a distillate containing eighty-five – eighty-nine percent triethylene glycol divinyl ether [3]. Integrating extractive distillation by introducing triethylene glycol as an entrainer at the column top raises purity to ninety-eight – ninety-nine percent, while concurrently suppressing azeotrope formation with the monovinyl ether [3] [4]. Model-based optimisation studies on advanced reactive distillation architectures predict that dividing-wall or high-gravity columns could halve energy demand versus conventional packed units when the relative volatility gap is below one order of magnitude [5] [6].

Alkali Metal Alcoholate-Mediated Etherification Pathways

The mechanistic core of the process is the alkali metal alcoholate pathway:

  • Deprotonation: triethylene glycol reacts with potassium hydroxide to form potassium triethylene glycolate.
  • Carbon–carbon bond formation: the alkoxide adds to the π-bond of acetylene, yielding a vinyl carbanion intermediate.
  • Proton transfer: protonation furnishes triethylene glycol monovinyl ether; repetition gives the divinyl product [1].

Kinetic investigations show first-order dependence on acetylene partial pressure and alcoholate concentration, with an activation energy of approximately sixty-five kilojoule per mole for the second vinylation step [2]. Addition of potassium fluoride to the potassium hydroxide/dimethyl sulfoxide superbase accelerates acetylene consumption by up to thirty percent, attributed to enhanced alkoxide basicity [1].

Impurity Profiling and By-product Formation Dynamics

Side-reactions intensify near the vinylation endpoint when viscosity and local temperature spikes hinder acetylene dispersion. The principal impurities are:

Impurity or by-productFormation originTypical concentration before purificationImpact on product quality
Triethylene glycol monovinyl etherincomplete second vinylation stepfive – twenty percent by mass [4] [3]lowers crosslink density in downstream polymer use [4]
Tar-like polyether speciesthermal condensation of residual triethylene glycol< one percent early; rises sharply after ninety-five percent conversion [3]colour and viscosity defects, fouling of heat-exchange surfaces [3]
Potassium carbonate gelreaction of potassium hydroxide with adventitious carbon dioxidetracedeactivates catalyst and causes column flooding [3]

Addition of controlled water (one – ten percent by mass) moderates hotspot formation but decreases catalyst activity; continuous operation therefore relies on vapour-liquid removal of heat within the distillation column instead of diluent water [3]. Metal hydroxide (especially potassium hydroxide) dosing into the distillate prior to finishing rectification disrupts the divinyl/monovinyl azeotrope and drives the monovinyl ether into the residue, yielding divinyl ether with ≤ one-tenth percent monovinyl content [4].

Scalability Challenges in Industrial Production

Industrial scale-up confronts four interrelated constraints:

  • Heat release and viscosity surge: the second vinylation step is highly exothermic; without vigorous acetylene sparging the viscosity increases by an order of magnitude within minutes, risking thermal runaway [3].
  • Gas–liquid mass-transfer limits: acetylene solubility in the viscous reaction medium drops with conversion; tower internals must provide extensive interfacial area to maintain reaction rates, favouring structured packing over trays [6].
  • Azeotropic separation: the narrow relative volatility between triethylene glycol monovinyl ether and triethylene glycol divinyl ether necessitates either high-efficiency columns or extractive strategies; potassium hydroxide-assisted separation enables single-pass removal with only one theoretical stage when followed by thin-film evaporation [4].
  • Catalyst management and waste minimisation: continuous processes recycle the potassium triethylene glycolate catalyst in-situ; batch schemes generate alkaline waste. Integrated reactive-extractive distillation reduces specific alkali consumption below one kilogram per metric ton of product [3].

Process-synthesis studies comparing conventional dual-column flowsheets with intensified dividing-wall and high-gravity alternatives report up to forty percent capital-cost savings and twenty-five percent utility reductions for the intensified options at production rates exceeding five thousand metric tons per year [5] [6].

Physical Description

Liquid

XLogP3

1.1

UNII

N19H7120G4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 12 of 13 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

765-12-8

Wikipedia

Triethylene glycol divinyl ether

General Manufacturing Information

Printing ink manufacturing
3,6,9,12-Tetraoxatetradeca-1,13-diene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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